molecular formula C12H11NO B13969700 1-(3-Methylquinolin-7-YL)ethan-1-one

1-(3-Methylquinolin-7-YL)ethan-1-one

Cat. No.: B13969700
M. Wt: 185.22 g/mol
InChI Key: OWUPKSGGNCAGQI-UHFFFAOYSA-N
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Description

1-(3-Methylquinolin-7-YL)ethan-1-one is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

The synthesis of 1-(3-Methylquinolin-7-YL)ethan-1-one typically involves the reaction of 3-methylquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-Methylquinoline+Ethanoyl chlorideThis compound+HCl\text{3-Methylquinoline} + \text{Ethanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methylquinoline+Ethanoyl chloride→this compound+HCl

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Methylquinolin-7-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 1-(3-methylquinolin-7-yl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, to form various derivatives. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-Methylquinolin-7-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial properties, particularly against bacterial and fungal pathogens.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of quinoline derivatives in inhibiting cancer cell growth.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1-(3-Methylquinolin-7-YL)ethan-1-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

1-(3-Methylquinolin-7-YL)ethan-1-one can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(3-methylquinolin-7-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)13-7-8/h3-7H,1-2H3

InChI Key

OWUPKSGGNCAGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)C)N=C1

Origin of Product

United States

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